molecular formula C19H38N2O4 B12681535 Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine CAS No. 52734-17-5

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine

Cat. No.: B12681535
CAS No.: 52734-17-5
M. Wt: 358.5 g/mol
InChI Key: INVIGRMXYCVFIK-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is a compound formed by the combination of cyclohexane-1,4-dicarboxylic acid and undecane-1,11-diamine Cyclohexane-1,4-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring, while undecane-1,11-diamine is a long-chain diamine with eleven carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with undecane-1,11-diamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,4-dicarboxylic acid derivatives, while reduction can produce cyclohexane-1,4-dimethanol.

Scientific Research Applications

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, which are important materials in the production of fibers, films, and plastics.

    Materials Science: The compound is utilized in the development of advanced materials with enhanced mechanical properties and thermal stability.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.

    Industry: It is employed in the manufacture of coatings, adhesives, and sealants due to its chemical stability and versatility.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and stability of the resulting polymers.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-dicarboxylic acid: A dicarboxylic acid with similar structural features but without the diamine component.

    Undecane-1,11-diamine: A long-chain diamine with similar properties but lacking the cyclohexane ring.

Uniqueness

Cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine is unique due to its combination of a cyclohexane ring and a long-chain diamine. This structure imparts distinct properties, such as enhanced mechanical strength and thermal stability, making it valuable in various applications.

Properties

CAS No.

52734-17-5

Molecular Formula

C19H38N2O4

Molecular Weight

358.5 g/mol

IUPAC Name

cyclohexane-1,4-dicarboxylic acid;undecane-1,11-diamine

InChI

InChI=1S/C11H26N2.C8H12O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-13H2;5-6H,1-4H2,(H,9,10)(H,11,12)

InChI Key

INVIGRMXYCVFIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)C(=O)O.C(CCCCCN)CCCCCN

Related CAS

52734-17-5
72928-95-1

Origin of Product

United States

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